molecular formula C18H21N3O2 B4688382 2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B4688382
M. Wt: 311.4 g/mol
InChI Key: KXSWKDQQJKAPJJ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

The synthesis of 2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable quinazolinone precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its quinazolinone core. Further research is needed to elucidate the exact mechanisms and pathways involved .

Comparison with Similar Compounds

Similar compounds include 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol and 2-[(4-methoxyanilino)methyl]phenol. These compounds share structural similarities but differ in their functional groups, which can significantly impact their chemical properties and applications .

Properties

IUPAC Name

2-(4-methoxyanilino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-11-16-14(9-18(2,3)10-15(16)22)21-17(19-11)20-12-5-7-13(23-4)8-6-12/h5-8H,9-10H2,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSWKDQQJKAPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)OC)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
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2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 6
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2-[(4-methoxyphenyl)amino]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one

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